molecular formula C19H30N2O5 B4005531 1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine oxalate

1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine oxalate

Cat. No.: B4005531
M. Wt: 366.5 g/mol
InChI Key: YUAOGQDBAQXNQR-UHFFFAOYSA-N
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Description

1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine oxalate is a useful research compound. Its molecular formula is C19H30N2O5 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.21547206 g/mol and the complexity rating of the compound is 337. The solubility of this chemical has been described as >55 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to 1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine oxalate often involve complex synthetic routes and structural characterization. For example, the synthesis and reaction of related spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide in various conditions highlight intricate synthetic methodologies to yield novel compounds, with detailed structural confirmations discussed (Shin et al., 1983). Similarly, synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate emphasize the importance of structural elucidation in understanding compound properties (Sanjeevarayappa et al., 2015).

Biological Activities

Research on piperazine derivatives showcases a variety of biological activities, including differentiation and proliferation effects on cancer cells, indicating potential therapeutic applications. The study on piperazine derivatives of butyric acid as differentiating agents in human leukemic cells provides insights into their effects on cell differentiation and growth inhibition, presenting a foundation for developing new therapeutic agents (Gillet et al., 1997).

Molecular Design and Supramolecular Structures

Research also delves into the design and self-assembly of supramolecular structures involving piperazine derivatives. For instance, self-assembly constructed by perylene bisimide derivatives bearing complementary hydrogen-bonding moieties highlights the role of molecular design in forming specific nanostructures, with implications for material science and nanotechnology applications (Yang et al., 2009).

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial properties of piperazine derivatives are of significant interest due to their potential health benefits. Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives provides evidence of their capability to enhance antioxidant activities, offering perspectives for developing new antioxidant agents (Pietrzycka et al., 2006). Additionally, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives demonstrate the potential of piperazine-based compounds in combating microbial infections (Bektaş et al., 2010).

Properties

IUPAC Name

oxalic acid;1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.C2H2O4/c1-14-6-7-15(2)17(16(14)3)20-13-5-4-10-19-11-8-18-9-12-19;3-1(4)2(5)6/h6-7,18H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAOGQDBAQXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCCN2CCNCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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